molecular formula C11H13N3 B1403686 1-(4-ethylphenyl)-1H-pyrazol-5-amine CAS No. 1368947-90-3

1-(4-ethylphenyl)-1H-pyrazol-5-amine

Cat. No. B1403686
M. Wt: 187.24 g/mol
InChI Key: CSGWHUXAILWQEJ-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-1H-pyrazol-5-amine, also known as ethylphenylpyrazolamine , is a chemical compound with the following structural formula:


C11H13N3\text{C}_{11}\text{H}_{13}\text{N}_3


It belongs to the class of pyrazolamines , which are derivatives of pyrazole. This compound exhibits interesting pharmacological properties and has been studied for various applications.



Synthesis Analysis

The synthesis of 1-(4-ethylphenyl)-1H-pyrazol-5-amine involves several methods. One common approach is the condensation reaction between an ethylphenylhydrazine and an appropriate ketone or aldehyde . The reaction proceeds under acidic or basic conditions, resulting in the formation of the target compound.



Molecular Structure Analysis

The molecular structure of 1-(4-ethylphenyl)-1H-pyrazol-5-amine reveals an aromatic pyrazole ring with an ethylphenyl substituent at the 1-position. The nitrogen atom at the 5-position is essential for its biological activity. Crystallographic studies have confirmed its orthorhombic crystal system with unit cell parameters:



  • a = 6.4704 Å

  • b = 12.9304 Å

  • c = 16.7181 Å



Chemical Reactions Analysis

1-(4-ethylphenyl)-1H-pyrazol-5-amine can participate in various chemical reactions, including:



  • Acylation : Substitution of the amino group with an acyl group.

  • Reductive Amination : Conversion of the amino group to an amine using reducing agents.

  • Halogenation : Introduction of halogen atoms (e.g., chlorine, bromine) at specific positions.

  • Ring Closure Reactions : Formation of fused heterocyclic rings.



Physical And Chemical Properties Analysis


  • Melting Point : Typically around 150-160°C .

  • Solubility : Moderately soluble in organic solvents (e.g., ethanol, acetone).

  • Stability : Stable under normal conditions but may degrade upon exposure to light or heat.


Scientific Research Applications

Synthesis Methods and Applications

  • Synthesis of Heterocyclic Ketene Aminal Libraries :

    • An efficient one-pot synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals (HKAs) was developed, suitable for drug discovery and large-scale production. This method involved refluxing a mixture of HKAs, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent-free and catalyst-free conditions (Yu et al., 2013).
  • “On-water” Synthesis of 1H-furo[2,3-c]pyrazole-4-amine Derivatives :

    • A catalyst-free, environmentally friendly synthesis method for 1H-furo[2,3-c]pyrazole-4-amines was achieved using a domino reaction in water. This method is notable for its use of water as a solvent, lack of additional catalysts, and high yield of pure products (Noruzian et al., 2019).
  • Microwave-Assisted Amidation :

    • Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines resulted in efficient production of corresponding carboxamides (Milosevic et al., 2015).
  • Condensation Synthesis of Pyrazolo[3,4-b]pyridine :

    • Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, useful in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).
  • XRD and DFT Studies on Reductive Cyclization in Pyrazole Derivatives :

    • Analysis of pyrazole derivatives showed that intramolecular hydrogen bonds impact the reductive cyclization process, suggesting alternative synthesis conditions using microwave irradiation (Szlachcic et al., 2020).
  • TBTU-mediated Synthesis of Pyrazole Carboxamides :

    • Efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved using TBTU as a catalyst (Prabakaran et al., 2012).
  • Spectral Analysis and Nonlinear Optical Studies :

    • Structural and spectral characterizations, along with theoretical investigations, revealed that 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine exhibits considerable nonlinear optical properties (Tamer et al., 2016).
  • Palladium-Catalyzed Asymmetric Allylic Amination :

    • Palladium complexes containing chiral ferrocenyl pyrazole ligands effectively catalyzed the reaction of 1,3-diphenylallylethyl carbonate with benzylamine, showcasing the role of pyrazole substituents in pharmaceutical synthesis (Togni et al., 1996).
  • Pyrazole Derivatives as Catalysts for CO2 and Cyclohexene Oxide Copolymerization :

    • Pyrazolylethyl-amine zinc(II) carboxylate complexes were found to be active catalysts for the copolymerization of CO2 and cyclohexene oxide, indicating potential industrial applications (Matiwane et al., 2020).
  • Synthesis and Characterization of Pyrazole Derivatives :

    • The synthesis and characterization of pyrazole derivatives revealed their potential as antitumor, antifungal, and antibacterial agents, identifying pharmacophore sites for drug development (Titi et al., 2020).

Safety And Hazards


  • Toxicity : Limited information is available regarding acute toxicity. Handle with caution.

  • Irritant : May cause skin or eye irritation.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on 1-(4-ethylphenyl)-1H-pyrazol-5-amine should focus on:



  • Biological Activity : Investigate its potential as a drug candidate (e.g., anti-inflammatory, antimicrobial).

  • Structure-Activity Relationship : Explore modifications to enhance its efficacy.

  • Safety Profile : Conduct comprehensive toxicological studies.


Please note that this analysis is based on available literature, and further research is essential for a deeper understanding of this compound’s properties and applications123.


properties

IUPAC Name

2-(4-ethylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGWHUXAILWQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Volochnyuk, SV Ryabukhin… - Journal of …, 2010 - ACS Publications
A library of fused pyridine-4-carboxylic acids (including pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, furo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines) …
Number of citations: 39 pubs.acs.org

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